2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative characterized by a pyrazole-pyrimidine core substituted with tert-butyl and methyl groups, linked via an ether bridge to an acetamide moiety bearing a 2,5-dimethoxyphenyl group. The tert-butyl group enhances steric bulk and lipophilicity, while the dimethoxyphenyl group may contribute to π-π stacking interactions. Synthesis typically involves coupling reactions under palladium catalysis, as seen in analogous compounds .
Properties
IUPAC Name |
2-[5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-14-10-15(2)25-22(24-14)28-21(12-19(27-28)23(3,4)5)32-13-20(29)26-17-11-16(30-6)8-9-18(17)31-7/h8-12H,13H2,1-7H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFCVPASKADFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C(C)(C)C)OCC(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide (CAS Number: 1020453-68-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various models, and relevant research findings.
- Molecular Formula : C23H29N5O4
- Molecular Weight : 439.5 g/mol
- Structure : The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and methoxy groups which may influence its biological activity.
The biological activities of the compound are primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can promote programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may alter key signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
-
Cell Line Studies :
- MCF-7 (Breast Cancer) : The compound showed cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.
- U-937 (Monocytic Leukemia) : Demonstrated potential as an antiproliferative agent.
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis U-937 2.41 Inhibition of cell proliferation
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrases (hCA IX and XII) : Selective inhibition was observed at nanomolar concentrations, suggesting potential for targeting tumor microenvironments.
Study 1: Efficacy Against Breast Cancer
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis induction as evidenced by flow cytometry assays. The results indicated a dose-dependent relationship with increased concentrations leading to higher rates of cell death.
Study 2: Synergistic Effects
Combination therapy studies showed that when used alongside established chemotherapeutics, the compound enhanced the overall cytotoxic effect, suggesting potential for use in combination therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{ [3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide (Compound A) with three related acetamide derivatives (Compounds B–D) from the literature. Key structural and functional differences are highlighted:
Key Findings:
Structural Flexibility vs. Rigidity: Compound A’s pyrazole-pyrimidine core provides rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, Compounds B and C feature flexible hexane backbones, enabling conformational adaptation to protease active sites .
Stereochemical Complexity :
- Compounds B and C exhibit stereospecificity (R/S configurations), which is critical for their biological activity but complicates synthesis . Compound A lacks chiral centers, simplifying production.
Synthetic Efficiency :
- Compound A’s synthesis (analogous to ) achieves moderate yields (~49% in similar protocols) , whereas Compounds B and C require laborious peptide coupling steps with unstated yields .
Pharmacophore Diversity: The 2,5-dimethoxyphenyl group in Compound A may enhance selectivity for serotonin or adrenergic receptors compared to the 2,6-dimethylphenoxy group in Compounds B/C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
